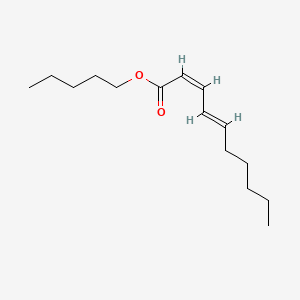

Pentyl (2Z,4E)-2,4-decadienoate

Description

Pentyl (2Z,4E)-2,4-decadienoate is an organic compound belonging to the family of fatty acid esters. Specifically, it is the pentyl ester of (2Z,4E)-2,4-decadienoic acid. Its structure is characterized by a ten-carbon chain containing a conjugated system of two double bonds, one in the cis (Z) configuration and the other in the trans (E) configuration. This structural arrangement is common to a class of molecules known as conjugated dienoate esters, which are of considerable interest in various scientific fields.

Structure

3D Structure

Properties

CAS No. |

97259-86-4 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

pentyl (2Z,4E)-deca-2,4-dienoate |

InChI |

InChI=1S/C15H26O2/c1-3-5-7-8-9-10-11-13-15(16)17-14-12-6-4-2/h9-11,13H,3-8,12,14H2,1-2H3/b10-9+,13-11- |

InChI Key |

PUBVIIJIBSEFGQ-LTCRFSFDSA-N |

Isomeric SMILES |

CCCCC/C=C/C=C\C(=O)OCCCCC |

Canonical SMILES |

CCCCCC=CC=CC(=O)OCCCCC |

Origin of Product |

United States |

Natural Occurrence and Biological Origins of Pentyl 2z,4e 2,4 Decadienoate and Analogues

Endogenous Production in Biological Systems

The production of these esters is an endogenous process, meaning it occurs within the cells of the organism. The specific type of ester produced often depends on the species and its developmental stage.

The most well-documented analogue of pentyl (2Z,4E)-2,4-decadienoate is its ethyl counterpart, ethyl (2E,4Z)-2,4-decadienoate, famously known as "pear ester". wikipedia.orgperfumerflavorist.com This compound is a key aroma constituent in a variety of fruits, contributing significantly to their characteristic scent and flavor profiles. perfumerflavorist.com It is prominently found in Bartlett pears, but its presence has also been confirmed in apples, Concord grapes, quince, durian, and pear brandy. wikipedia.orgthegoodscentscompany.comchemicalbook.com The production of these esters often coincides with fruit ripening, signaling maturity. researchgate.net

While the direct identification of this compound in plants is not widely reported, its chemical precursors and related metabolites are common. The alcohol component, 1-pentanol (B3423595), is a known plant metabolite, having been isolated from various species including Melicope ptelefolia and Camellia sinensis (tea). nih.govhmdb.ca Other pentyl-based leaf volatiles (PLVs) are also produced by plants, indicating that the necessary building blocks for forming pentyl esters are readily available in the plant kingdom.

Table 1: Documented Phytogenic Sources of Ethyl (2E,4Z)-2,4-Decadienoate

| Fruit/Product | Scientific Name | Reference |

| Bartlett Pear | Pyrus communis | wikipedia.orgchemicalbook.com |

| Apple | Malus domestica | wikipedia.orgchemicalbook.com |

| Concord Grape | Vitis labrusca | wikipedia.org |

| Quince | Cydonia oblonga | wikipedia.orgchemicalbook.com |

| Durian | Durio zibethinus | chemicalbook.com |

| Pear Brandy | N/A | wikipedia.orgchemicalbook.com |

Alkyl decadienoates are significant in the world of insects, where they function as kairomones—chemical signals that benefit the receiver rather than the emitter. The pear ester, ethyl (2E,4Z)-2,4-decadienoate, is a powerful kairomonal attractant for both male and female codling moths (Cydia pomonella), a major pest of apple and pear orchards. This attraction has been confirmed through electroantennographic (EAG) studies and field-trapping experiments. The compound's scent guides the moths to host plants for feeding and egg-laying. Its attractiveness extends to other tortricid moth species as well.

Furthermore, various alkyl esters of decadienoic acid, including the (2E,4Z), (2Z,4E), and (2E,4E) isomers, have been identified as components of aggregation pheromones for several species of agriculturally important stink bugs. While the ethyl ester is commonly cited, the potential for other alkyl esters, such as pentyl decadienoate, to play a role in insect chemical communication is high, given the structural similarities and the broad substrate specificity of the enzymes involved in their biosynthesis.

Biosynthetic Pathways and Precursor Molecules

The creation of this compound and its analogues is a multi-step biochemical process involving specific enzymes and metabolic precursors derived from fundamental cellular components like fatty acids and amino acids.

The final and crucial step in the formation of volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). frontiersin.orgnih.gov These enzymes facilitate the transfer of an acyl group from an activated coenzyme A (CoA) molecule (like decadienoyl-CoA) to an alcohol (like pentanol), forming the final ester compound. nih.gov

AATs belong to the large BAHD superfamily of acyltransferases, which are responsible for the synthesis of a wide array of plant secondary metabolites. frontiersin.orgnih.gov In fruits such as apples, kiwifruit, and bananas, the expression of AAT genes and the activity of AAT enzymes increase significantly during ripening, directly correlating with the sharp rise in the emission of volatile esters. researchgate.netnih.gov The specific ester profile of a fruit is determined by two main factors: the availability of different alcohol and acyl-CoA substrates and the substrate specificity of the particular AAT enzymes present in the tissue. nih.gov

The biosynthesis of a conjugated dienoate ester like this compound requires the generation of its two constituent parts: the C5 alcohol (1-pentanol) and the C10 conjugated fatty acid (2Z,4E-decadienoic acid).

Alcohol Precursors: The 1-pentanol required for the ester can be synthesized in plants through several metabolic routes. It is a known component of fusel oils, which are byproducts of amino acid metabolism during fermentation. wikipedia.org Biosynthetic pathways for 1-pentanol and other short-chain alcohols can involve the degradation of amino acids or the extension of pathways that produce other alcohols. researchgate.netmit.edu For instance, 1-pentanol is naturally present in various plant tissues, indicating established biosynthetic routes. nih.govhmdb.ca

Acid Precursors: The decadienoate portion is believed to originate from the degradation of larger fatty acids, such as linoleic and linolenic acids, via the lipoxygenase (LOX) pathway. nih.gov This pathway involves the oxidation of fatty acids to produce hydroperoxides. These unstable intermediates are then cleaved and transformed into a variety of smaller volatile compounds, including aldehydes and acids. Specifically, enzymes like 15-lipoxygenase act on fatty acids that contain a 1Z,4Z-pentadiene structure, which is a key structural feature needed to form the conjugated double bonds seen in decadienoates. nih.gov The resulting C10 acid is then activated to its acyl-CoA form (decadienoyl-CoA) before being utilized by AAT enzymes for esterification.

Distribution and Ecological Contexts of Natural Occurrence

The presence of alkyl decadienoates in both plants and insects highlights their ecological importance as signaling molecules.

In the plant kingdom, these esters, particularly the well-studied ethyl analogue, are primarily associated with fruit ripening. wikipedia.orgperfumerflavorist.com Their emission serves as an olfactory cue to frugivores (fruit-eating animals) that the fruit is mature and ready for consumption, thereby facilitating seed dispersal. The characteristic aroma of pears, for example, is largely due to ethyl (2E,4Z)-2,4-decadienoate. chemicalbook.com

From an entomological perspective, the same compounds act as powerful kairomones. For insects like the codling moth, the "pear ester" released by ripe fruit is a reliable signal for locating a suitable host for its larvae. perfumerflavorist.com This plant-insect interaction, while beneficial for the insect, is detrimental to the fruit. The ecological role of these compounds is therefore context-dependent, acting as an attractant for both seed dispersers and pests.

Analytical Characterization and Detection of Pentyl 2z,4e 2,4 Decadienoate

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is a cornerstone for the analysis of decadienoate esters, enabling the separation of complex mixtures and the quantification of individual isomers. The choice of technique is dictated by the specific analytical challenge, including the sample matrix and the required sensitivity.

Gas chromatography is a powerful tool for separating volatile compounds like pentyl decadienoate and its isomers. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The selection of the stationary phase is critical for resolving isomers with similar boiling points but different polarities or shapes.

For decadienoate esters, capillary columns with polar stationary phases are often employed to achieve separation of geometric isomers. researchgate.net For instance, studies on the closely related ethyl 2,4-decadienoate isomers have demonstrated successful separation using a VOCOL capillary column, which has a polar composition. researchgate.net The elution order of isomers can be influenced by the cis/trans configuration of the double bonds; typically, cis-isomers may exhibit different retention times than their trans counterparts on polar columns. mdpi.com High-efficiency capillary columns, potentially with liquid crystalline stationary phases, are noted for their high selectivity towards cis-trans isomers. vurup.sk

Table 1: Example GC Parameters for Isomer Separation

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column | VOCOL Capillary Column | Provides polarity for isomer separation. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes. mdpi.com |

| Injector | Splitless | To transfer the entire sample onto the column for trace analysis. |

| Oven Program | Temperature Gradient | Ramping the temperature allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) | A common, sensitive detector for organic compounds. |

This table is illustrative of typical GC parameters and may be adapted based on the specific instrumentation and analytical goals.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for less volatile or thermally sensitive compounds. For conjugated dienoates, reversed-phase HPLC (RP-HPLC) is a common and effective technique. nih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. cellmosaic.com

A specialized technique known as silver ion HPLC (Ag-HPLC) has proven particularly effective for separating geometric isomers of conjugated dienoates. researchgate.net This method is based on the reversible formation of charge-transfer complexes between the silver ions (incorporated into the mobile or stationary phase) and the double bonds of the unsaturated esters. researchgate.net The differential stability of these complexes for cis and trans isomers allows for their chromatographic separation. For example, in the analysis of ethyl 2,4-decadienoate isomers, a C18 column was used with a mobile phase containing silver nitrate, successfully resolving all four geometric isomers. researchgate.net

To achieve unequivocal identification, chromatographic techniques are often coupled, or "hyphenated," with spectroscopic detectors. Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent of these methods. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries or by interpreting the fragmentation pattern.

This combined approach is highly effective for differentiating isomers. nih.gov While isomers have the same molecular weight, their mass spectra can exhibit subtle differences in the relative abundance of fragment ions, aiding in their identification. nih.gov GC-MS analysis of ethyl 2,4-decadienoate isomers on a VOCOL column, for example, allowed for the identification of the different geometric forms based on their elution order and mass spectra. researchgate.net

Spectroscopic Identification Methods for Stereoisomer Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy)

While chromatographic methods are excellent for separation and tentative identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the structural elucidation and stereochemical assignment of isomers. creative-biostructure.com NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (most commonly ¹H and ¹³C) within a molecule.

For confirming the cis (Z) and trans (E) configuration of the double bonds in Pentyl (2Z,4E)-2,4-decadienoate, ¹H NMR is particularly valuable. Key parameters include:

Chemical Shifts (δ): The position of a signal in the NMR spectrum is indicative of the electronic environment of the proton. Protons in cis and trans arrangements have distinct chemical shifts.

Coupling Constants (J): The coupling constant between protons on a double bond is highly dependent on their geometric relationship. Generally, the coupling constant for trans protons (³J ≈ 12-18 Hz) is significantly larger than for cis protons (³J ≈ 6-12 Hz).

In the analysis of related ethyl 2,4-decadienoate isomers, the olefinic protons were observed in the range of 5.5 to 7.6 ppm. The large coupling constant (J ≈ 15 Hz) for the protons on the C2=C3 double bond confirmed its trans configuration in certain isomers. researchgate.net By carefully analyzing the chemical shifts and coupling constants for all olefinic protons, the complete stereochemistry of each isomer can be determined. youtube.com

Table 2: Representative ¹H NMR Data for Distinguishing Decadienoate Isomers

| Proton | Configuration | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | trans (E) | ~5.8 | J(H2-H3) ≈ 15 |

| H-3 | trans (E) | ~7.2-7.6 | J(H2-H3) ≈ 15 |

| H-4 | cis (Z) | ~6.1 | J(H4-H5) ≈ 11 |

Data is generalized from related decadienoate ester compounds and serves to illustrate the principles of NMR-based isomer confirmation. researchgate.net

Development and Validation of Robust Analytical Protocols

The development and validation of analytical methods are critical to ensure that the data generated are reliable, reproducible, and accurate. A validated method provides documented evidence that the procedure is suitable for its intended purpose. researchgate.net

The validation process for a method designed to quantify this compound would typically involve evaluating several key parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other isomers, impurities, or matrix components.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range. curresweb.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies on spiked samples. sid.ir

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day variability). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sid.ir

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sid.ir

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage. researchgate.net

For complex matrices like food and beverages, sample preparation steps, such as solid-phase extraction (SPE) or solvent extraction, are often required to isolate the analyte of interest before chromatographic analysis. sid.ir These extraction procedures must also be validated to ensure consistent recovery and minimal introduction of interfering substances.

Applications in Pest Management and Chemical Ecology Research

Development of Semiochemical-Based Monitoring Tools

The discovery of the pear ester as a potent attractant for both male and female codling moths represented a significant advancement in insect monitoring. caymanchem.complantprotection.plresearchgate.net Traditionally, monitoring of C. pomonella relied heavily on traps baited with the female-produced sex pheromone, which only capture male moths. usda.gov The development of lures containing ethyl (2E,4Z)-2,4-decadienoate allows for the direct monitoring of both sexes, providing a more comprehensive picture of the pest population's density, flight patterns, and seasonal activity. researchgate.netresearchgate.net

Research has demonstrated that traps baited with the pear ester can effectively capture codling moths throughout the season. researchgate.net This kairomonal lure is particularly valuable in orchards where mating disruption techniques are employed. In such environments, the high concentration of synthetic sex pheromones can interfere with the efficacy of pheromone-baited traps, a phenomenon known as olfactory masking. researchgate.net Pear ester-baited traps offer a non-pheromone-based alternative for assessing population levels and the effectiveness of the mating disruption strategy. plantprotection.pl Studies have shown that combining the pear ester with the standard sex pheromone can enhance the capture of male moths. plantprotection.pl

**6.2. Potential for Sustainable Insect Control Strategies

The unique attractive properties of ethyl (2E,4Z)-2,4-decadienoate have paved the way for its integration into sustainable and environmentally conscious insect control programs. Its application extends beyond mere monitoring to direct population management and the enhancement of existing control methods.

Lure-and-trap systems utilizing ethyl (2E,4Z)-2,4-decadienoate are designed to attract and remove a significant portion of the target pest population from the orchard, thereby reducing crop damage. This compound is a powerful attractant for both male and female codling moths, as well as other tortricid species such as Cydia splendana and Pammene fasciana. caymanchem.comresearchgate.net

Field experiments have consistently validated its attractiveness. Traps baited with the pear ester have successfully captured codling moths in various crop settings, including apple, pear, and walnut orchards. caymanchem.comresearchgate.netresearchgate.net While in some regions, traps baited solely with the kairomone caught low numbers of males and no females, the combination of the pear ester with the codling moth sex pheromone (codlemone) resulted in significantly higher male moth captures than either lure used alone. plantprotection.pl This synergistic effect highlights the potential for creating more powerful and effective lure-and-trap systems.

Table 1: Selected Field Trial Results for Ethyl (2E,4Z)-2,4-decadienoate Traps

| Target Pest | Host Crop | Lure Type | Key Finding |

| Cydia pomonella | Apple | Pear ester alone vs. Pear ester + Pheromone | Traps with the combined lure caught the greatest number of male moths; no females were caught in any trap. plantprotection.pl |

| Cydia pomonella | Walnut | Pear ester (1 mg/septum) | Effectively monitored seasonal and generational emergence, flight patterns, and mating status of both male and female moths. researchgate.net |

| C. pomonella, C. splendana, P. fasciana | Chestnut | Pear ester | Confirmed attractiveness to codling moth and demonstrated similar activity for chestnut tortricid species. researchgate.net |

| Cydia pomonella | Pear | Pear ester (high dose) | Improved monitoring in Bartlett pear orchards. plantprotection.pl |

Furthermore, the pear ester can influence the behavior of newly hatched larvae. nih.gov Microencapsulated formulations of the pear ester, when sprayed in an orchard, can increase the wandering behavior of neonate larvae on foliage. nih.gov This disruption of the host-finding process can lead to higher larval mortality by increasing their exposure time to environmental hazards or concurrently applied insecticides. researchgate.netnih.govresearchgate.net By interfering with both adult mating and larval host location, the pear ester serves as a multi-faceted tool to augment the efficacy of established control programs. thegoodscentscompany.com

Fundamental Contributions to Chemical Ecology Understanding

The study of ethyl (2E,4Z)-2,4-decadienoate has yielded fundamental insights into the chemical ecology of insect-plant interactions. Its identification as a key volatile from ripe pears that mediates codling moth behavior has deepened the understanding of how herbivorous insects locate host plants and food resources. researchgate.netusda.gov

Research on this compound has illuminated several key behavioral responses in C. pomonella:

Host-Location: The ester acts as a powerful long-range attractant for adult moths, guiding them to potential food sources and oviposition sites. researchgate.netresearchgate.net

Oviposition Behavior: While the pear ester does not necessarily increase the total number of eggs laid, it can significantly influence where they are deposited. researchgate.net Studies have shown that its presence can disrupt normal oviposition, causing females to lay eggs at a greater distance from the fruit. researchgate.net This misdirection can decrease the survival rate of newly hatched larvae, as they face a longer and more perilous journey to their food source.

Larval Behavior: The pear ester also acts as an attractant and arrestant for neonate larvae, a critical finding for understanding post-hatching behavior. nih.gov However, its application can also disrupt this behavior, causing confusion and preventing larvae from successfully entering the fruit, thereby reducing crop damage. researchgate.net

These findings demonstrate that a single plant volatile can mediate multiple, complex behaviors in an insect pest. The investigation into ethyl (2E,4Z)-2,4-decadienoate continues to provide a valuable model for exploring the intricate chemical communication that governs interactions between insects and their host plants.

Future Research Directions and Emerging Paradigms

Elucidation of Complex Semiochemical Blends and Their Integrated Effects

Semiochemicals rarely act in isolation; their biological activity is often the result of being part of a complex blend of volatile compounds. The pear ester, ethyl (2E,4Z)-2,4-decadienoate, is a potent kairomonal attractant for both male and female codling moths (Cydia pomonella), a major pest of pome fruits and walnuts. researchgate.netcaymanchem.comresearchgate.net This kairomone is highly attractive to the codling moth in both apple and walnut orchards. researchgate.net Research has shown that plant and fruit volatiles, including decadienoates, can influence the host-searching behavior of adult and larval moths. researchgate.net

Genetic and Molecular Basis of Chemoreception and Biosynthesis in Organisms

The ability of an organism to detect and respond to a semiochemical like a decadienoate is rooted in its genetic makeup, specifically in the genes that code for chemoreceptors and the enzymes involved in biosynthetic pathways.

Chemoreception: In insects, the perception of odors is mediated by several families of receptor proteins, including Odorant Receptors (ORs), Gustatory Receptors (GRs), and Ionotropic Receptors (IRs). frontiersin.org The insect chemoreception system is highly sophisticated, with hundreds of genes encoding a wide repertoire of receptors with varying specificities. scienceopen.com In the codling moth, C. pomonella, a chromosome-level genome assembly has provided significant insights, revealing the duplication of an olfactory receptor gene, OR3, which enhances the moth's ability to locate host plants and mates using kairomones and pheromones. nih.gov Furthermore, a specific codling moth OR has been identified that responds to the pear ester, yet it phylogenetically clusters with pheromone receptors, highlighting the evolutionary intricacies of receptor function. frontiersin.org Future research should aim to identify the specific receptors that detect Pentyl (2Z,4E)-2,4-decadienoate and other related esters. Functional characterization of these receptors, for instance through expression in model systems, will be vital to understand their binding affinities and specificity, and to explain how an organism can differentiate between structurally similar molecules like the ethyl and pentyl esters of 2,4-decadienoic acid.

Biosynthesis: The biosynthesis of fatty acid-derived compounds like decadienoates involves a series of enzymatic reactions. In plants, the synthesis of unsaturated fatty acids is well-established, involving fatty acid desaturases (FADs). frontiersin.org These pathways, occurring in the plastids and endoplasmic reticulum, produce the C18 unsaturated fatty acid precursors for many other compounds. frontiersin.org Similarly, insects can synthesize sex pheromones, which are often fatty acid derivatives, through modified metabolic pathways like β-oxidation. oup.com The enzymes involved, such as fatty acyl reductases (FARs) and wax synthases (WS), are key to producing the final ester products. nih.gov Future research should focus on elucidating the specific biosynthetic pathways that lead to the formation of this compound in the organisms that produce it. Identifying the genes encoding the responsible desaturases, reductases, and synthases could enable the biotechnological production of this and other valuable semiochemicals in engineered microorganisms like yeast or in transgenic plants. oup.comnih.gov

Exploring Novel Biological Activities and Uncharted Ecological Interactions of Decadienoates

The known biological activity of decadienoates is likely just the tip of the iceberg. The ethyl ester is a well-established attractant for several tortricid moth species, and it also impacts the behavior of newly hatched larvae, reducing their entry into fruit. researchgate.netresearchgate.net This suggests that decadienoates can play multiple roles in the lifecycle of an insect. Furthermore, the methyl ester of (2E,4E)-2,4-decadienoic acid has been identified as a pheromone component in several species of stink bugs (Pentatomidae). pherobase.com

A significant avenue for future research is the systematic screening of this compound and other decadienoate isomers for a broader range of biological activities. This could include roles as attractants, repellents, or oviposition stimulants/deterrents for a wider variety of insects, including beneficial species like pollinators or natural enemies of pests. Exploring their potential as antimicrobial or antifungal agents is another promising direction. These investigations should extend to uncharted ecological interactions. For example, do these compounds mediate interactions between plants and other organisms besides insects, such as nematodes or microbes? Are they involved in plant-plant communication or defense signaling? Answering these questions will provide a more complete picture of the ecological significance of this class of compounds.

Advancements in Synthetic and Analytical Methodologies for Complex Isomeric Compounds

The precise stereochemistry of a compound like this compound is critical to its biological function. The presence of other geometric isomers can significantly alter or negate its activity. Therefore, advancements in both the synthesis and analysis of these complex isomeric compounds are paramount.

Synthetic Methodologies: Several methods exist for the synthesis of decadienoate esters, often producing a mixture of isomers. orgsyn.orgchemicalbook.com For example, one preparation of ethyl (2E,4Z)-2,4-decadienoate yields a product that is a mixture of the (2E,4Z) and (2E,4E) isomers. chemicalbook.comperfumerflavorist.com A key challenge for future research is the development of highly stereoselective and efficient synthetic routes to produce pure isomers of this compound and other decadienoates. This will not only provide the pure compounds needed for rigorous biological testing but may also lead to more cost-effective production for potential commercial applications.

Analytical Methodologies: The separation and identification of geometric isomers of decadienoates from complex natural extracts or synthetic mixtures is a significant analytical challenge. researchgate.net Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used. researchgate.netresearchgate.net However, conventional methods often fail to completely separate all isomers. researchgate.net Advanced techniques like silver-ion HPLC (Ag-HPLC), which separates isomers based on the interaction of their double bonds with silver ions, and comprehensive two-dimensional gas chromatography (GCxGC) have shown great promise for separating complex mixtures of fatty acid isomers. researchgate.netepa.gov Future research should focus on optimizing these methods and exploring new techniques, such as supercritical fluid extraction and chromatography, for the rapid and reliable analysis of decadienoate isomers. google.com Combining these high-resolution separation techniques with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is crucial for the unambiguous identification and structural characterization of each isomer. researchgate.netresearchgate.net

Q & A

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of pentyl (2Z,4E)-2,4-decadienoate?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical for determining double bond configurations. Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm spatial proximity of protons across conjugated dienes. Gas chromatography-mass spectrometry (GC-MS) helps verify purity and isomer ratios. For example, the Z/E configuration in related 2,4-decadienoate esters was confirmed using coupling constants in ¹H NMR and retention time analysis in GC .

Q. What are the primary synthetic routes for preparing this compound, and how is stereoselectivity achieved?

Synthesis typically involves esterification of (2Z,4E)-2,4-decadienoic acid with pentanol under acid catalysis (e.g., H₂SO₄). Stereoselectivity is controlled via reaction conditions (temperature, solvent) and catalysts (e.g., Mitsunobu conditions for retention of configuration). Protecting groups may be used to prevent isomerization during synthesis. Purity is assessed via GC-MS or HPLC, as demonstrated in analogous ethyl ester syntheses .

Q. What biological roles have been documented for this compound in ecological systems?

The compound may act as a semiochemical, similar to its ethyl ester analog, which functions as a kairomone attracting codling moths (Cydia pomonella) in host-finding behaviors. Field studies using electroantennography (EAG) and wind-tunnel assays are standard for validating bioactivity. Researchers should account for environmental variables like humidity and competing volatiles during bioassays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different insect species?

Contradictions may arise from species-specific receptor sensitivity or variations in compound purity. Methodological approaches include:

- Cross-verification using synthetic standards with ≥97% isomer purity (as in ethyl ester studies).

- Dose-response experiments to establish activity thresholds.

- Comparative genomics to identify receptor orthologs. Statistical meta-analysis of existing datasets can reconcile discrepancies, as demonstrated in codling moth studies .

Q. What computational strategies are recommended for modeling the interaction between this compound and olfactory receptors?

Molecular docking simulations (e.g., AutoDock Vina) paired with homology modeling of receptor structures provide mechanistic insights. Validate predictions with site-directed mutagenesis and in vitro binding assays. Key parameters include binding energy (ΔG) and ligand-receptor distance metrics. PubChem’s computed descriptors (e.g., InChIKey) facilitate accurate molecular input preparation .

Q. How can isomerization during synthesis be minimized to ensure high stereochemical fidelity of this compound?

Isomerization is mitigated by:

- Low-temperature reactions (<40°C) to reduce thermal rearrangements.

- Use of inert atmospheres (N₂/Ar) to prevent oxidative degradation.

- Rapid purification via flash chromatography or distillation. Progress monitoring via FT-IR or GC-MS ensures minimal side-product formation, as applied in analogous ester syntheses .

Q. What experimental designs are optimal for studying the ecological impact of this compound as a semiochemical?

Controlled field trials with randomized trap placements and synthetic lures are essential. Variables to standardize:

- Compound release rates (e.g., using rubber septa).

- Environmental conditions (temperature, wind speed).

- Co-attractant interference (e.g., plant volatiles). Statistical tools like generalized linear mixed models (GLMMs) account for spatial and temporal variability, as seen in codling moth studies .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + GC-MS) and replicate experiments under standardized conditions .

- Safety Protocols : Follow chemical hygiene plans (e.g., fume hood use, PPE) as outlined in organic chemistry laboratory guidelines .

- Literature Review : Utilize databases like PubMed and PubChem for structural and bioactivity data, avoiding non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.